molecular formula C19H21N3O B5887422 2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide

Cat. No.: B5887422
M. Wt: 307.4 g/mol
InChI Key: KTNVHSSMQHWNQP-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 5-methyl-1H-benzimidazole with 4-bromoacetophenone under basic conditions to form the intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamide group, which may confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12-5-10-15-16(11-12)22-17(21-15)13-6-8-14(9-7-13)20-18(23)19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVHSSMQHWNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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